N-(5-Amino-2-methoxyphenyl)-2-(2-isopropylphenoxy)acetamide
Overview
Description
“N-(5-Amino-2-methoxyphenyl)-2-(2-isopropylphenoxy)acetamide” is an organic compound that belongs to the class of acetamides This compound is characterized by its unique structure, which includes an amino group, a methoxy group, and an isopropylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-Amino-2-methoxyphenyl)-2-(2-isopropylphenoxy)acetamide” typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-amino-2-methoxybenzoic acid and 2-isopropylphenol.
Formation of Intermediate: The first step may involve the formation of an intermediate compound through a reaction between the starting materials under specific conditions, such as the presence of a catalyst or a particular solvent.
Acetylation: The intermediate compound is then subjected to acetylation to form the final product, “this compound”.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
“N-(5-Amino-2-methoxyphenyl)-2-(2-isopropylphenoxy)acetamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reactions: These reactions may require catalysts such as palladium or specific solvents to facilitate the process.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug development.
Medicine: Its unique structure could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of “N-(5-Amino-2-methoxyphenyl)-2-(2-isopropylphenoxy)acetamide” would depend on its specific application. For instance, if used as a drug, it may interact with particular molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Amino-2-methoxyphenyl)-2-phenoxyacetamide
- N-(5-Amino-2-methoxyphenyl)-2-(2-methylphenoxy)acetamide
- N-(5-Amino-2-methoxyphenyl)-2-(2-ethylphenoxy)acetamide
Uniqueness
“N-(5-Amino-2-methoxyphenyl)-2-(2-isopropylphenoxy)acetamide” is unique due to the presence of the isopropyl group, which can influence its chemical properties and biological activity
Properties
IUPAC Name |
N-(5-amino-2-methoxyphenyl)-2-(2-propan-2-ylphenoxy)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-12(2)14-6-4-5-7-16(14)23-11-18(21)20-15-10-13(19)8-9-17(15)22-3/h4-10,12H,11,19H2,1-3H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGSJJHSPFLNCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC(=O)NC2=C(C=CC(=C2)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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